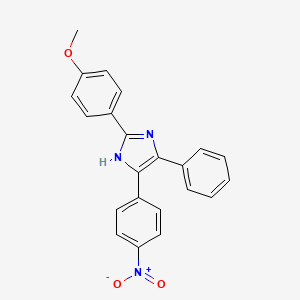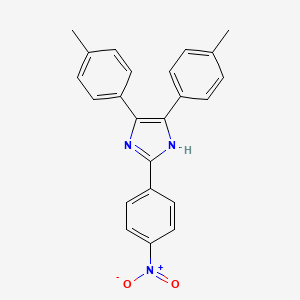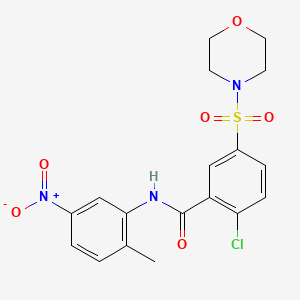
4-bromo-N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BFPBS, is a synthetic compound that belongs to the class of sulfonamide compounds. It is a potent and selective inhibitor of the protein kinase B/Akt pathway, which is involved in regulating cell growth, survival, and metabolism. BFPBS has been extensively studied for its potential applications in cancer research and drug development.
Wirkmechanismus
4-bromo-N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide exerts its anti-cancer effects by inhibiting the protein kinase B/Akt pathway, which is a key signaling pathway involved in regulating cell growth, survival, and metabolism. This compound binds to the ATP-binding site of Akt and prevents its activation, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is necessary for the growth and metastasis of tumors. This compound has also been shown to modulate the immune system, leading to the activation of anti-tumor immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the Akt pathway, which allows for precise targeting of cancer cells. It also has low toxicity and can be administered orally, making it a potential candidate for clinical trials. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of this compound in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-fluorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-16-8-7-13(18(23)21-15-6-4-5-14(20)12-15)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOBGORZMSZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453916.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)



![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)
![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![3-methyl-6-phenoxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3453961.png)
![2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)

![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3453989.png)
![4-nitrophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3453995.png)
![N-cyclohexyl-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B3453999.png)